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Compound of Interest

3,5-Dimethyl-4-
Compound Name:
Isoxazolecarbaldehyde

cat. No.: B1296051

An In-depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Properties,
Synthesis, and Applications in Drug Discovery

Introduction: The Versatile Heterocyclic Building
Block

3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is a heterocyclic aldehyde that
has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal
chemistry.[1] Structurally, it features a stable five-membered isoxazole ring, substituted with two
methyl groups at the 3- and 5-positions and a reactive carbaldehyde group at the 4-position.
This unique arrangement of functional groups imparts a versatile reactivity profile, making it a
valuable scaffold for constructing more complex molecular architectures.[2] Its significance is
particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the
isoxazole moiety often serves as a core structural motif in bioactive compounds.[1][3] This
guide provides a comprehensive overview of its chemical properties, a detailed synthesis
protocol, and a focused exploration of its role as a key pharmacophore in modern drug
development, particularly in the realm of epigenetic modulation.

Physicochemical and Structural Properties

The fundamental properties of 3,5-Dimethyl-4-lIsoxazolecarbaldehyde are summarized
below. These characteristics are critical for its handling, storage, and application in synthetic
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protocols.
Property Value Reference(s)
CAS Number 54593-26-9 [1][4]
Molecular Formula CeH7NO2 [1]
Molecular Weight 125.13 g/mol [4]
3,5-dimethyl-1,2-oxazole-4-
IUPAC Name
carbaldehyde
3,5-Dimethylisoxazole-4-
Synonyms carboxaldehyde, 4-Formyl-3,5-  [1]
dimethylisoxazole
White to off-white crystalline
Appearance _ [1]
solid or powder
Melting Point 54-56 °C [2][4]
Boiling Point 235.8 °C at 760 mmHg [2]
Density 1.14 g/cm? (Predicted) [2][4]
Soluble in common organic
" solvents like ethanol,
Solubility ) [5]
methanol, and DMSO; slightly
soluble in water.
SMILES Cclc(C=0)c(C)onl [1]

Spectroscopic Profile: An Analytical Fingerprint

While a publicly available, verified full spectroscopic dataset for this specific intermediate is

limited, its structure allows for a confident prediction of its key analytical signatures based on

established principles of NMR and IR spectroscopy.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly

characteristic. The most downfield signal would be the aldehyde proton (-CHO), appearing
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as a singlet in the 6 9.5-10.5 ppm region. The two methyl groups at the C3 and C5 positions
of the isoxazole ring would appear as two distinct singlets, likely in the 4 2.0-3.0 ppm range.

e 13C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure.
Key expected signals include the aldehyde carbonyl carbon at o 185-195 ppm, the two
substituted isoxazole ring carbons (C3 and C5) around & 160-170 ppm, the formylated
carbon (C4) at approximately & 110-120 ppm, and the two methyl carbons in the upfield
region of & 10-20 ppm.[6]

e Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp
absorption band around 1690-1715 cm~1, characteristic of the C=0 stretching vibration of an
aromatic aldehyde. Additional peaks corresponding to C-H stretching of the methyl and
aldehyde groups, as well as C=N and C-O stretching from the isoxazole ring, would also be
present.

e Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent
molecular ion (M*) peak at m/z = 125, corresponding to the molecular weight of the
compound.

Synthesis: The Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing 3,5-Dimethyl-4-
Isoxazolecarbaldehyde is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl
group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[8] In this case, the substrate
is the readily available 3,5-dimethylisoxazole.

The underlying mechanism involves two main stages. First, the Vilsmeier reagent, a substituted
chloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus
oxychloride (POCIs).[9][10] This electrophilic species then reacts with the electron-rich 4-
position of the 3,5-dimethylisoxazole ring. The subsequent hydrolysis of the resulting iminium
intermediate yields the final aldehyde product.[8][11]
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Vilsmeier-Haack Reaction Mechanism

H20 (Workup)

Step 2: Electrophilic Substitution & Hydrolysis

+ Vilsmeier Reagent + H20

) ) (Electrophilic Attack) . ) Hydrolysis
3,5-Dimethylisoxazole Iminium Intermediate

POCls

Step 1: Reagent Formation

DMF + POClIs Vilsmeier Reagent
(H-C(=O)N(CH3)2) [Cl-CH=N*(CH3)2]Cl~

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,5-Dimethyl-4-

Isoxazolecarbaldehyde.[12]

o Reagent Preparation: In a three-necked flask equipped with a stirrer and a thermometer, add
N,N-dimethylformamide (DMF, 5 mL) and cool the flask to 0-5 °C using an ice bath.

e Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCIs, 0.5 mL) to the
cooled DMF while stirring. Maintain the temperature below 10 °C. Continue stirring at 0-5 °C
for 20 minutes to allow for the complete formation of the Vilsmeier reagent.

o Addition of Substrate: Prepare a solution of 3,5-dimethylisoxazole (5 mmol) dissolved in a
minimal amount of DMF (2 mL). Add this solution dropwise to the reaction mixture, ensuring
the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, raise the temperature to 35 °C and allow the
reaction to proceed for 1 hour. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture
in an ice bath and cautiously add 10 mL of water. Adjust the pH to neutral (pH 7-8) using a
15% aqueous sodium hydroxide solution.

Workup: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis
of the iminium intermediate.

Isolation and Purification: Cool the mixture to room temperature. A solid product should
precipitate. Collect the crude product by filtration. The resulting solid can be purified by silica
gel column chromatography to yield the pure 3,5-Dimethyl-4-Isoxazolecarbaldehyde.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3,5-Dimethyl-4-Isoxazolecarbaldehyde stems from the reactivity of its
aldehyde group and the stability of the isoxazole core. The aldehyde can undergo a wide range
of classical transformations, serving as an electrophilic partner for various nucleophiles. This
allows for the elaboration of the C4 position into more complex functionalities, which is a
cornerstone of its utility in building diverse molecular libraries for screening.

Key transformations include:

Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-
4-carboxylic acid, another valuable synthetic intermediate.

Reduction: Reduction with agents like sodium borohydride yields the corresponding primary
alcohol.

Condensation Reactions: It readily participates in Knoevenagel, Wittig, and Horner-
Wadsworth-Emmons reactions to form carbon-carbon double bonds.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides
access to a variety of substituted aminomethyl isoxazoles.
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These reactions demonstrate its role as a versatile branching point in a synthetic sequence,
enabling the creation of a wide array of derivatives from a single, accessible precursor.

Synthetic Utility of the Carbaldehyde

o Derivative Scaffolds
Oxidation
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Caption: Key synthetic transformations starting from the title compound.

Application in Drug Discovery: A Potent Epigenetic
Modulator

One of the most compelling applications of the 3,5-dimethylisoxazole scaffold, often introduced
via the carbaldehyde or related intermediates, is in the development of inhibitors for
bromodomain-containing proteins, particularly BRD4.[13] Bromodomains are epigenetic
"reader" proteins that recognize and bind to acetylated lysine (KAc) residues on histone tails, a
key signaling event in transcriptional activation.[2] BRD4 is a member of the Bromodomain and
Extra-Terminal domain (BET) family and is a critical regulator of oncogenes like c-Myec. Its
dysregulation is implicated in various cancers, making it a high-priority therapeutic target.[12]
[13]
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Pioneering research has revealed that the 3,5-dimethylisoxazole moiety is a highly effective
bioisostere for acetylated lysine.[14] X-ray crystallography studies have shown that the nitrogen
atom of the isoxazole ring accepts a crucial hydrogen bond from a conserved asparagine
residue (Asn140 in BRD4) within the KAc binding pocket.[14] This interaction mimics the way
the carbonyl oxygen of the natural acetyl-lysine ligand binds, effectively blocking the reader
function of the bromodomain.[2] The 3,5-Dimethyl-4-lsoxazolecarbaldehyde serves as a
foundational building block for synthesizing these potent and selective BRD4 inhibitors.

Caption: Isoxazole scaffold mimicking acetyl-lysine in BRD4 binding.

Safety and Handling

3,5-Dimethyl-4-lsoxazolecarbaldehyde is a chemical reagent and should be handled with
appropriate care in a laboratory setting. While some safety data sheets (SDS) classify it as
non-hazardous under REGULATION (EC) No 1272/2008, standard laboratory precautions are
essential.[13]

e Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a
chemical fume hood. Wear appropriate personal protective equipment (PPE), including
gloves and safety glasses.[13]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

o First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to
fresh air. If irritation persists or if swallowed, seek medical attention.[13]

Conclusion

3,5-Dimethyl-4-lsoxazolecarbaldehyde is more than a simple chemical intermediate; it is a
versatile and powerful tool for synthetic and medicinal chemists. Its straightforward synthesis
via the Vilsmeier-Haack reaction, coupled with the predictable reactivity of its aldehyde
functional group, makes it an attractive starting material. Its most profound impact lies in its role
as a foundational scaffold for a new class of epigenetic drugs targeting BET bromodomains.
The ability of the isoxazole ring to act as a bioisosteric mimic of acetylated lysine highlights the
subtle yet powerful design principles that drive modern drug discovery. For researchers in this
field, a thorough understanding of this compound's properties and potential is essential for
developing the next generation of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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